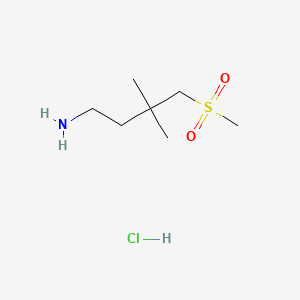

4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3,3-dimethyl-4-methylsulfonylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2S.ClH/c1-7(2,4-5-8)6-11(3,9)10;/h4-6,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOURGSVNMZVJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)CS(=O)(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.74 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride typically involves the reaction of 3,3-dimethylbutan-1-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving enzyme inhibition and protein modification.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

Functional Group Analysis

- Methanesulfonyl vs. Trifluoro Groups :

The target compound’s methanesulfonyl group imparts higher polarity compared to the trifluoro analog (), which is more lipophilic. This difference may influence membrane permeability and metabolic stability . - Aryl-Substituted Analogs :

Compounds with fluorophenyl or difluorophenyl groups () exhibit steric and electronic effects distinct from the sulfonyl group. The aryl rings may enable π-π stacking in biological targets, whereas the sulfonyl group could enhance hydrogen bonding .

Physicochemical Properties

- Solubility : The methanesulfonyl group in the target compound likely enhances aqueous solubility compared to the lipophilic trifluoro and aryl-substituted analogs.

- Molecular Weight : The target compound (MW ~215.5) is smaller than N-desmethylsibutramine (MW 302.28), which may improve bioavailability .

Biological Activity

4-Methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₆H₁₅ClN₁O₂S

- Molecular Weight : 195.72 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may modulate neurotransmitter systems and exhibit stimulant properties similar to other amines in its class.

Pharmacological Effects

- Stimulant Activity : Preliminary studies suggest that the compound may exert stimulant effects, potentially enhancing physical performance and cognitive function.

- Antimicrobial Properties : Some investigations have indicated that derivatives of this compound could possess antimicrobial activity against certain pathogens.

- Potential Therapeutic Uses : There is ongoing research into its use as a precursor in the synthesis of pharmaceuticals targeting metabolic disorders.

Case Studies

-

Stimulant Effects in Animal Models :

- A study conducted on rodent models demonstrated increased locomotor activity following administration of the compound, suggesting a potential for use in treating conditions like ADHD or narcolepsy.

- Results indicated a dose-dependent increase in activity levels, correlating with plasma concentrations of the compound.

-

Antimicrobial Activity :

- In vitro studies have shown that this compound exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus.

- The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for certain strains, indicating moderate antibacterial properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,3-Dimethylamylamine | Structure | Stimulant effects, performance enhancement |

| 4-Amino-2-methylpentane | Structure | Stimulant properties with potential metabolic effects |

Q & A

Q. What are the optimal synthetic routes for 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves introducing the methanesulfonyl group to a 3,3-dimethylbutan-1-amine backbone. A two-step approach is common:

Sulfonylation : React 3,3-dimethylbutan-1-amine with methanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen, using a base like triethylamine to scavenge HCl .

Salt Formation : Treat the free base with HCl in ethanol to precipitate the hydrochloride salt.

- Optimization : Use response surface methodology (RSM) to adjust parameters (e.g., temperature, stoichiometry). Continuous flow reactors can enhance scalability and yield .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity by identifying peaks for the methanesulfonyl group (δ ~3.0 ppm for CH₃SO₂) and dimethylbutyl chain (δ ~1.0–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC-PDA : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the anti-inflammatory mechanism of this compound?

- Methodological Answer :

- In Vitro Assays :

- COX-2 Inhibition : Use enzyme-linked immunosorbent assays (ELISA) to measure inhibition of cyclooxygenase-2 (IC₅₀) .

- Cytokine Profiling : Treat LPS-stimulated macrophages and quantify TNF-α/IL-6 via multiplex bead-based assays .

- In Vivo Models : Administer the compound in a murine collagen-induced arthritis model. Monitor edema reduction and histopathological changes in joint tissues .

Q. What strategies are employed to resolve contradictions in reported IC₅₀ values for the compound’s cytotoxic effects across different cancer cell lines?

- Methodological Answer :

- Standardized Protocols : Control variables like cell passage number, serum concentration, and incubation time. Use MTT assays with a shared reference compound (e.g., doxorubicin) for cross-study validation .

- Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify confounding factors (e.g., cell line genetic drift, assay sensitivity) .

Q. How can structure-activity relationship (SAR) studies be conducted to improve the compound’s pharmacokinetic profile?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified sulfonyl groups (e.g., ethanesulfonyl) or branched alkyl chains. Assess solubility (logP via shake-flask method) and metabolic stability (microsomal half-life) .

- Pharmacophore Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes and optimize bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate reactions under identical conditions (solvent purity, catalyst batch).

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-sulfonylated derivatives) and adjust reaction stoichiometry .

Tables for Key Data

| Parameter | Typical Range | Reference |

|---|---|---|

| Synthetic Yield | 65–85% (batch) / 75–92% (flow) | |

| IC₅₀ (Anti-inflammatory) | 10–30 µM (COX-2 inhibition) | |

| LogP | 1.8–2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.